molecular formula C12H21NO3 B153368 Tert-butyl 4-acetylpiperidine-1-carboxylate CAS No. 206989-61-9

Tert-butyl 4-acetylpiperidine-1-carboxylate

Cat. No. B153368
M. Wt: 227.3 g/mol
InChI Key: HNVBBNZWMSTMAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and various substituents that modify their chemical properties and reactivity. The tert-butyl group is a common bulky alkyl substituent that can influence the steric environment of the molecule.

Synthesis Analysis

The synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate and related compounds often involves multi-step synthetic routes. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized and its crystal structure reported, indicating typical bond lengths and angles for this type of piperazine-carboxylate . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These synthetic methods are crucial for the preparation of piperidine derivatives that are valuable in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives has been studied using various techniques. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using X-ray diffraction, revealing the spatial arrangement of atoms and confirming the expected geometry of the piperazine ring . The molecular structure of related compounds has also been optimized using density functional theory (DFT), providing insights into the electronic structure and potential reactivity .

Chemical Reactions Analysis

Piperidine derivatives undergo a variety of chemical reactions. The tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, for example, were reacted with L-selectride to yield hydroxypiperidine carboxylates, demonstrating the stereoselective nature of these reactions . Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used to prepare 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for the preparation of diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group can impart solubility and steric effects, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine, where the bulky alkyl substituents prevent typical π-interactions . The electronic properties of these compounds, such as electron-releasing effects, can be inferred from cyclic voltammetric data . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, highlights the importance of these derivatives in drug development .

Scientific Research Applications

Synthesis and Applications

  • Synthesis of Piperidine Derivatives : Tert-butyl 4-acetylpiperidine-1-carboxylate derivatives are used in synthesizing various piperidine derivatives, which are important in medicinal chemistry. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by reaction with BrCH2CH=CRR’ yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for the preparation of a wide range of piperidine derivatives (Moskalenko & Boev, 2014).

  • Intermediate in Synthesis of Jak3 Inhibitor : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound closely related to tert-butyl 4-acetylpiperidine-1-carboxylate, is an important intermediate in the synthesis of a novel protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).

  • Stereoselective Synthesis of Substituted Compounds : The stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are derived from tert-butyl 4-acetylpiperidine-1-carboxylate, is another notable application. These compounds are valuable for generating cis and trans isomers of piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

  • Synthesis of Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl 4-acetylpiperidine-1-carboxylate, is used as an intermediate in synthesizing small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang, Ye, Xu, & Xu, 2018).

  • X-Ray Studies and Molecular Packing : X-ray studies reveal interesting aspects of tert-butyl 4-acetylpiperidine-1-carboxylate derivatives. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show molecular packing driven by strong hydrogen bonds, which is crucial for understanding their chemical behavior (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Creation of Fused Bicyclic Systems : Tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, derived from tert-butyl 4-acetylpiperidine-1-carboxylate, are used for the cyclization into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This highlights their role in synthesizing complex bicyclic systems (Moskalenko & Boev, 2014).

Safety And Hazards

The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

tert-butyl 4-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBBNZWMSTMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450938
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-acetylpiperidine-1-carboxylate

CAS RN

206989-61-9
Record name 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods I

Procedure details

A solution of 1-(tert-butoxycarbonyl)-4-(N-methyl-N-methoxycarboxamido)piperidine (from Piperidine 8, Step A) in anhydrous ether (400 mL) at 0° C. was treated with 55 mL of 1.4 M methyl magnesium bromide in 3:1 toluene and THF over 30 min. After stirring at 0° C. for 1 h, the reaction was poured into a mixture of ice water (400 mL) and acetic acid (8 mL, 150 mmol). The layers were separated and the aqueous layer was extracted twice with ether. The combined organic layers were washed with 0.1 N HCl (200 mL), 3% sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL), dried over sodium sulfate, and concentrated to give the crude product (14.322 g). Flash chromatography (20–80% ethyl acetate in hexanes) gave the title compound as a yellowish oil. Rf: 0.27 (25% ethyl acetate in hexanes). Some starting Weinreb amide was also recovered. Rf: 0.10 (25% ethyl acetate in hexanes). 1H NMR (500 MHz, CDCl3) δ 4.07–4.14 (m, 2H), 2.75–2.83 (m, 2H), 2.46 (tt, J=11.3 and 3.8 Hz, 1H), 2.17 (s, 3H), 1.82–1.87 (m, 2H), 1.48–1.57 (m, 2 H), 1.46 (s, 9H).
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55 mL
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400 mL
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ice water
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400 mL
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8 mL
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hexanes
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (4.0 g, 14.69 mmol) in tetrahydrofuran (50 mL) was added methylmagnesium bromide solution (5.25 g, 44.06 mmol, 3M) at −70° C. over 0.5 hour. The resultant mixture was stirred at room temperature for 16 hours. The reaction solution was adjusted pH to 6.0 by 1.0M hydrochloride solution. The aqueous phase was extracted with ethyl acetate (100 ml*3). The combined organic layers was washed with brine, dried over sodium sulfate and concentrated under vacuum to give tert-butyl 4-acetylpiperidine-1-carboxylate as a yellow liquid (2.6 g, yield 77.8%). LRMS (M+H+) m/z: calcd 227.15. found 228.
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4 g
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5.25 g
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50 mL
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resultant mixture
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Synthesis routes and methods III

Procedure details

A 3-neck, 250 mL round bottom flask was charged with a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (9.9 g) in Et2O (120 mL). The flask was purged with nitrogen and then cooled in a CO2/acetone bath. Methylmagnesium bromide (26.8 mL of a 3.0 M solution in Et2O, 80 mmol) was added dropwise over 10 min to the amide. The resulting thick mixture was warmed to 0° C. and then stirred for 40 min before being poured into 2 M HCl solution (50 mL). The mixture was diluted with Et2O (100 mL), washed with brine, dried (MgSO4) and concentrated on a rotary evaporator to give tert-butyl 4-acetylpiperidine-1-carboxylate (7.3 g, 32.1 mmol, 80% yield) as a colorless oil. The product partly crystallized on standing at RT. 1H-NMR (400 MHz, CDCl3) δ ppm 4.06 (2 H, s), 2.74 (2 H, s), 2.42 (1 H, s), 2.12 (2 H, s), 1.78 (2 H, s), 1.49 (2 H, s), 1.41 (9 H, s).
Quantity
9.9 g
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120 mL
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Synthesis routes and methods IV

Procedure details

To a 500 ml round bottom flask was added tert-butyl-4-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate (29 g, 106 mmol) and 150 ml tetrahydrofuran. The resulting solution was cooled with ice bath and methylmagnesium chloride tetrahydrofuran solution (42.6 ml, 3M, 128 mmol) was added by a syringe. The mixture was stirred at 0° C. for 30 minutes. It was diluted with 200 ml of ether and the resulting mixture was washed twice with 150 ml saturated ammonium chloride solution. The organics were dried over sodium sulfate, filtered and concentrated. The crude product was used for next step without further purification.
Quantity
29 g
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150 mL
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methylmagnesium chloride tetrahydrofuran
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42.6 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-acetylpiperidine-1-carboxylate
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Citations

For This Compound
8
Citations
CR Butler, EM Beck, A Harris, Z Huang… - Journal of Medicinal …, 2017 - ACS Publications
… tert-Butyl 4-acetylpiperidine-1-carboxylate (1 g, 4.4 mmol) was dissolved in N,N-dimethylformamide dimethyl acetal (15 mL), and the mixture was warmed to 110 C and stirred for 40 h. …
Number of citations: 62 pubs.acs.org
C Zhang, L Wang, Y Xu, Y Huang, J Huang… - European Journal of …, 2022 - Elsevier
… Intermediate m1 was obtained by bromination using tert-butyl 4-acetylpiperidine-1-carboxylate as the starting material, and m1 was further reacted with 4-amino-4′-chlorodiphenyl …
Number of citations: 6 www.sciencedirect.com
R Fondekar - 2019 - search.proquest.com
… tert-Butyl 4-acetylpiperidine-1-carboxylate 85 (6.92 g, 30.444 mmol, 1 eq) was dissolved in 30 mL MeOH. Concentrated HCl (5 mL) was added and the reaction was stirred at room …
Number of citations: 3 search.proquest.com
GL Reddy, R Sarma, S Liu, W Huang, J Lei, J Fu… - European Journal of …, 2021 - Elsevier
… The synthesis was commenced by α-bromination of tert-butyl 4-acetylpiperidine-1-carboxylate (39) using Br 2 , offered intermediate 40 in 74% yield, which was further used for N-…
Number of citations: 10 www.sciencedirect.com
T Yamasaki, W Mori, T Ohkubo, A Hiraishi, Y Zhang… - bioRxiv, 2023 - biorxiv.org
… Briefly, tert-butyl 4-acetylpiperidine-1-carboxylate (227 mg, 1 mmol) was reacted with DMF-DMA (1.0 mL, 8 mmol) under reflux for 18 h. The reaction mixture was diluted with toluene (…
Number of citations: 2 www.biorxiv.org
MH Daniels, G Malojcic, SL Clugston… - Journal of Medicinal …, 2022 - ACS Publications
… To a stirred solution of tert-butyl 4-acetylpiperidine-1-carboxylate (5.00 g, 22.0 mmol) in THF (30 mL, 370 mmol, 16.8 equiv) was added NaHMDS (2 M, 12.1 mL, 24.1 mmol, 1.1 equiv) …
Number of citations: 10 pubs.acs.org
W Lumeras, L Vidal, B Vidal, C Balagué… - Journal of medicinal …, 2011 - ACS Publications
… added dropwise to a suspension of 200 mg (0.506 mmol) of 37p, (16) 400 mg (3.7 mmol) of anhydrous MgSO 4 , and 252 mg (1.11 mmol) of tert-butyl 4-acetylpiperidine-1-carboxylate in …
Number of citations: 25 pubs.acs.org
福田剛 - 2019 - u-shizuoka-ken.repo.nii.ac.jp
ACD Anemia of chronic disease ALK2 Activin receptor type-1 ALK3 Bone morphogenetic proteic receptor type-1A AUC Area under the blood concentration-time curve ATP Adenosine …
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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